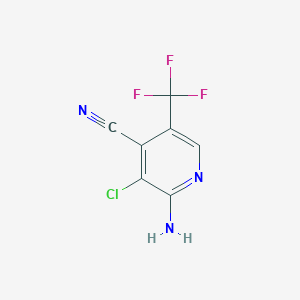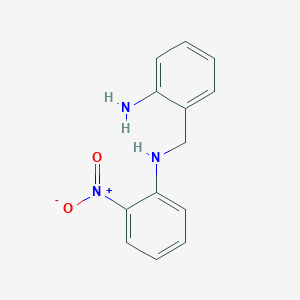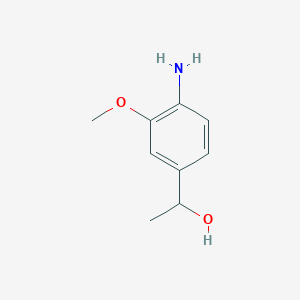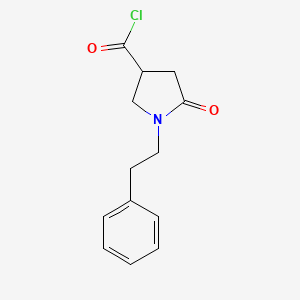
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
概要
説明
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .
Molecular Structure Analysis
The IUPAC name of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .Physical And Chemical Properties Analysis
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It is slightly soluble in water . The melting point is predicted to be 63.62°C , and the boiling point is approximately 248.1°C at 760 mmHg . The density is predicted to be approximately 0.9 g/cm3 , and the refractive index is predicted to be 1.50 at 20°C .科学的研究の応用
Synthesis and Derivative Formation
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are primarily studied for their synthesis and structural properties. For instance, Medvedeva, Plaksina, and Shikhaliev (2015) investigated the oxidation reactions of substituted quinolines, leading to the formation of structural analogs of the natural antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015). Similarly, Ivanov et al. (1979) synthesized hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo derivatives of tetrahydroquinolines (Ivanov et al., 1979).
Biological Activity
The derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have been explored for various biological activities. For example, Carling et al. (1992) synthesized derivatives to evaluate antagonist activity at the glycine site on the NMDA receptor (Carling et al., 1992). Kohno et al. (1997) studied the antirheumatic activity of novel tetrahydroquinoline-8-carboxylic acid derivatives (Kohno et al., 1997).
Agriculture Applications
In agriculture, compounds derived from tetrahydroquinolines have been used as growth stimulants. Vostrikova et al. (2021) explored the impact of synthesized organic compounds from the quinoline series on the growth and yield of agricultural crops like eggplant (Vostrikova et al., 2021).
Chemical Reactions and Mechanisms
Studies also focus on the chemical reactions and mechanisms involving these compounds. Lugovik et al. (1971) researched the addition reactions of benzene to dihydroquinoline (Lugovik et al., 1971). Kasaikina et al. (1983) examined the inhibition mechanisms of hydrocarbon oxidation by a derivative of tetrahydroquinoline (Kasaikina et al., 1983).
Safety and Hazards
The safety information for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
Target of Action
Similar quinoline derivatives have been reported to exhibit antioxidant properties , suggesting potential targets could be reactive oxygen species or associated enzymes.
Mode of Action
Based on the properties of similar quinoline derivatives, it may function as an antioxidant . Antioxidants neutralize reactive oxygen species, preventing oxidative damage to cellular components.
Biochemical Pathways
As an antioxidant, it could potentially influence pathways involving oxidative stress and inflammation .
Pharmacokinetics
The permeability of similar compounds across the blood-brain barrier has been noted, suggesting potential neuroprotective efficacy .
Result of Action
Similar quinoline derivatives have been reported to exhibit antioxidant properties, which could help in neuroprotection against conditions like parkinsonism .
Action Environment
Environmental factors such as temperature and light could potentially influence the stability and efficacy of this compound . It is recommended to store the compound in a dark place at room temperature . The compound’s solubility in water could also influence its bioavailability and action .
特性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXSBCITTWAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180422 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
CAS RN |
1256628-15-5 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the main findings of the research on 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?
A1: The research primarily explored the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives as potential structural analogs of the antibiotic Helquinoline []. The study focused on the oxidation of substituted pyrroloquinoline-1,2-diones, leading to the formation of both 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their dihydroquinoline counterparts []. A key finding was that the oxidation process selectively opened the pyrrole-1,2-dione ring without affecting the dihydroquinoline double bond, even in the presence of bulky gem-dimethyl groups [].
Q2: How was the structure of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid confirmed?
A2: The synthesized compounds, including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives, were characterized using a combination of spectroscopic techniques. These included ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry []. Elemental analysis provided further confirmation of the compound's identity and purity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)


![[2-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392739.png)


![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)




![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)